N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride
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Overview
Description
N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride: is a chemical compound that features two 3-chlorobenzyl groups attached to a 1,2-ethanediamine backbone, with two chloride ions balancing the charge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride typically involves the reaction of 3-chlorobenzyl chloride with 1,2-ethanediamine. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve a similar synthetic route but on a larger scale. The reaction conditions would be optimized for maximum yield and purity, and the process would be scaled up using industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 3-chlorobenzyl groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the 3-chlorobenzyl groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies involving cell signaling pathways or as a probe for specific biological interactions.
Mechanism of Action
The mechanism of action of N1,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~2~-bis(3-chlorophenyl)-N~1~,N~2~-bis(4-methylbenzyl)-oxamide: This compound features similar structural elements but with different substituents, leading to different chemical and biological properties.
N~1~,N~2~-bis(2-(®-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)benzene-1,2-diamine:
Uniqueness
N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediaminium dichloride is unique due to the presence of the 3-chlorobenzyl groups, which can impart specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(3-chlorophenyl)methyl-[2-[(3-chlorophenyl)methylazaniumyl]ethyl]azanium;dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2.2ClH/c17-15-5-1-3-13(9-15)11-19-7-8-20-12-14-4-2-6-16(18)10-14;;/h1-6,9-10,19-20H,7-8,11-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKIYLFOABXGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C[NH2+]CC[NH2+]CC2=CC(=CC=C2)Cl.[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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